molecular formula C12H10N4 B13672927 6-(5-Methyl-2-imidazolyl)quinoxaline

6-(5-Methyl-2-imidazolyl)quinoxaline

Cat. No.: B13672927
M. Wt: 210.23 g/mol
InChI Key: MEMBGTTUGWCBIU-UHFFFAOYSA-N
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Description

6-(5-Methyl-2-imidazolyl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methyl-2-imidazolyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign reagents and catalysts, can be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Methyl-2-imidazolyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Imidazo[1,5-a]quinoxaline
  • Imidazo[1,2-a]quinoxaline
  • Pyrrolo[1,2-a]quinoxaline

Comparison: 6-(5-Methyl-2-imidazolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other imidazoquinoxalines, this compound may exhibit different pharmacological profiles and applications .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-(5-methyl-1H-imidazol-2-yl)quinoxaline

InChI

InChI=1S/C12H10N4/c1-8-7-15-12(16-8)9-2-3-10-11(6-9)14-5-4-13-10/h2-7H,1H3,(H,15,16)

InChI Key

MEMBGTTUGWCBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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